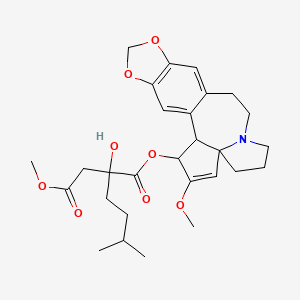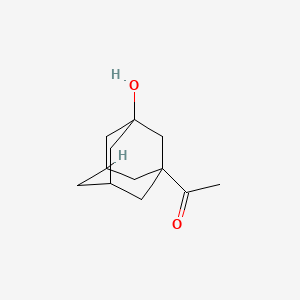
1-(3-羟基-1-金刚烷基)乙酮
描述
“1-(3-Hydroxy-1-adamantyl)ethanone” is a chemical compound with the molecular formula C12H18O2. It is also known by other names such as Saxaint-N, 1-acetyl-3-adaMantanol, and Vildagliptin Impurity 62 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
The synthesis of “1-(3-Hydroxy-1-adamantyl)ethanone” involves several steps. One method involves the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . Another method involves the Claisen-Schmidt reaction between 3-hydroxy-1-adamantyl methyl ketone and aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “1-(3-Hydroxy-1-adamantyl)ethanone” is based on the adamantane core, which is a type of diamondoid. Diamondoids are compounds with a repeating adamantane unit, named after the diamond crystal lattice due to their similar structure .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Hydroxy-1-adamantyl)ethanone” are diverse. For instance, the reaction of 3-hydroxy-1-adamantyl methyl ketone with ethyl formate and sodium in benzene gives rise to sodium enolate of 1-(3-hydroxy-1-adamantyl)-3-hydroxy-2-propen-1-one .科学研究应用
Synthesis of Functional Compounds with a Cage Structure
- Summary of Application: 1,3-dehydroadamantane and its derivatives, which are capable of restoring the adamantane structure in their reactions, are used in the synthesis of functional compounds with a cage structure .
- Methods of Application: The synthesis involves the use of 1,3-dehydroadamantane (tetracyclo [3.3.1.1. 3,7 .0. 1,3 ]decane; 1,3-DHA; bridging [3.3.1]propellane) and its derivatives .
- Results or Outcomes: This method has shown promise in the synthesis of functional compounds with a cage structure .
Drug Delivery Systems and Surface Recognition
- Summary of Application: The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
- Methods of Application: This involves the use of liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
- Results or Outcomes: The use of adamantane in these systems has shown promising applications in the field of targeted drug delivery and surface recognition .
Synthesis of Functional Adamantane Derivatives
- Summary of Application: Double-bonded adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .
Synthesis of Novel Adamantyl and Homoadamantyl-Substituted β-Hydroxybutyric Acids
- Summary of Application: Adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .
- Methods of Application: This involves the use of selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .
- Results or Outcomes: The synthesis of these compounds has shown promising applications in the field of medicinal chemistry .
Polymerization Reactions
- Summary of Application: Double-bonded adamantane derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
- Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .
Biomedical Applications
- Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
- Methods of Application: This involves the development of novel adamantane-based structures and self-assembled supramolecular systems .
- Results or Outcomes: The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
属性
IUPAC Name |
1-(3-hydroxy-1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGLYJERYAKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343737 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-1-adamantyl)ethanone | |
CAS RN |
39917-38-9 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

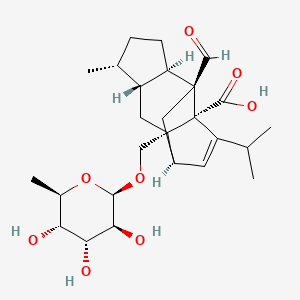
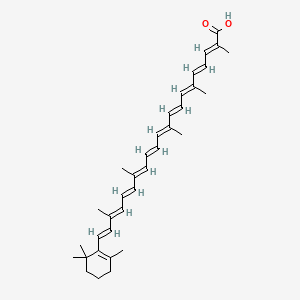
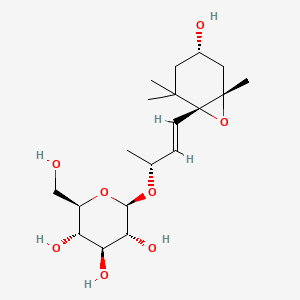
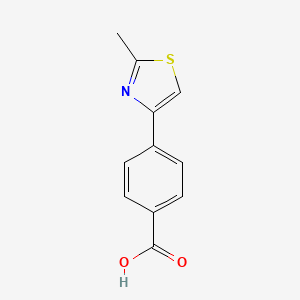
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)
![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
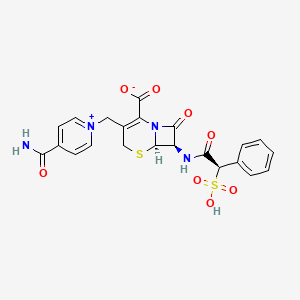
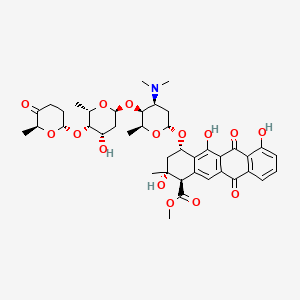
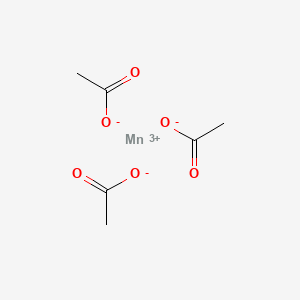
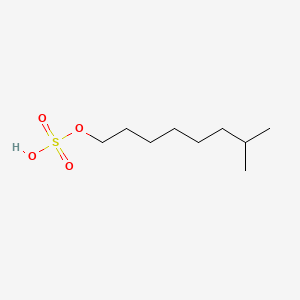
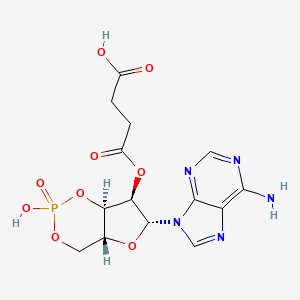
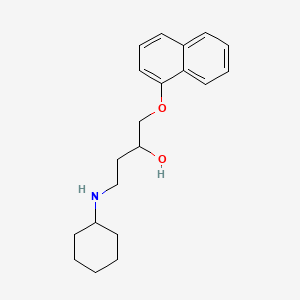
![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)
